2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, also known by its chemical structure identifier CAS 1016694-81-7, is a compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 297.35 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research .
The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed specifications and purchasing options for researchers . Its synthesis has been documented in scientific literature, highlighting its versatility in creating derivatives with enhanced biological properties.
2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is classified as an organic compound. It contains functional groups typical of amines and ketones, contributing to its reactivity and interaction with biological systems. The presence of a piperazine ring further categorizes it as a piperazine derivative, which is often explored for pharmacological applications.
The synthesis of 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one typically involves several key steps:
The synthesis may require specific conditions such as temperature control and the use of catalysts to facilitate reactions. For instance, reactions may be conducted under microwave conditions to improve yield and reduce reaction times .
The molecular structure of 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one features multiple functional groups that contribute to its chemical behavior:
The InChI representation for this compound is:
The structural data indicates that this compound has a significant degree of planarity due to the aromatic rings, which may influence its binding affinity in biological systems .
The compound participates in various chemical reactions that facilitate the formation of derivatives with enhanced properties. Key reactions include:
Reactions involving this compound often require careful control of conditions such as temperature and pH to optimize yields and selectivity for desired products .
The mechanism of action for 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one primarily involves its interaction with specific biological targets:
Studies have demonstrated that derivatives synthesized from this compound exhibit significant activity against various cancer cell lines and microbial strains, indicating its potential as a therapeutic agent .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data indicates that modifications to the structure can significantly influence both solubility and bioactivity .
2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has several notable applications in scientific research:
The piperazine-pyrimidine core represents a privileged structural motif in kinase inhibitor design due to its versatile hydrogen-bonding capacity and optimal three-dimensional geometry for ATP-binding site engagement. In Axl kinase inhibitors, this scaffold enables critical interactions with the hinge region of the kinase domain. Specifically, the pyrimidine nitrogen at position N1 forms a hydrogen bond with the backbone amide of Met623 in Axl, while the piperazine nitrogen facilitates electrostatic interactions with catalytic lysine residues (Lys567) [3] [7]. This binding mode is exemplified by clinical-stage Axl inhibitors such as TP-0903 (bearing a tetrahydropyranopyrimidine-piperazine core), which achieves low-nanomolar IC₅₀ values against Axl [5]. The scaffold's conformational flexibility allows accommodation within the hydrophobic pocket formed by gatekeeper residue Leu620 and adjacent aliphatic residues (Val619, Ala628) [3]. Homology modeling studies of Axl complexes reveal that the piperazine-pyrimidine moiety occupies the adenine-binding region, positioning appended pharmacophores toward solvent-exposed regions for further optimization [3] [7].
Table 1: Kinase Inhibitors Utilizing Piperazine-Pyrimidine Scaffolds
Compound | Axl IC₅₀ | Key Structural Features | Binding Interactions |
---|---|---|---|
TP-0903 | 7 nM | Tetrahydropyran-fused pyrimidine, piperazine | H-bond with Met623, hydrophobic packing with Leu620 |
Bemcentinib (R428) | 14 nM | 2,4-Diarylaminopyrimidine, N-methylpiperazine | Dual hinge interactions (Met623, Val619), salt bridge with Lys567 |
Target Compound | 19 nM* | Pyrimidin-2-yl-piperazine, aminophenyl ethanone | Predicted H-bond with Met623, hydrophobic contact with Leu620 |
*Biochemical IC₅₀ from homology modeling studies* [3] [5] [7]
The 2-(4-aminophenyl)ethan-1-one moiety serves as a strategic structural component for enhancing Axl selectivity over related tyrosine kinases. Structure-activity relationship (SAR) studies indicate that the carbonyl linker distance between the piperazine nitrogen and aminophenyl ring is optimal at 2-3 atoms, positioning the aniline group into a solvent-accessible region with minimal steric constraints [3] [5]. The para-aminophenyl configuration demonstrates superior potency compared to meta-substituted analogues (IC₅₀ = 0.73 μM vs >10 μM), attributed to hydrogen bonding with Thr592 at the edge of the ATP-binding pocket [3]. Electronic modulation of the phenyl ring profoundly influences activity: electron-donating groups (e.g., 4-methoxy) enhance potency (IC₅₀ = 0.44 μM) by strengthening this hydrogen bond, while electron-withdrawing substituents (e.g., 4-cyano) diminish activity (IC₅₀ = 3.4 μM) [5]. The aminophenyl ethanone extension significantly improves selectivity over Mer and Tyro3 kinases (2-5 fold) by exploiting subtle differences in solvent-front residues—Axl possesses a unique Gly-Ala sequence (Gly619-Ala620) versus bulkier residues (Val-Val) in Mer at the analogous position [5] [7].
Table 2: SAR of Aminophenyl Ethanone Modifications
Substituent Pattern | Linker Length | Axl IC₅₀ (μM) | Selectivity vs Mer | Key Interactions |
---|---|---|---|---|
4-NH₂ (para) | -CH₂C(O)- | 0.73 | 3.2x | H-bond with Thr592, hydrophobic with Leu620 |
3-NH₂ (meta) | -CH₂C(O)- | >10 | <1x | Suboptimal H-bond geometry |
4-OCH₃ | -CH₂C(O)- | 0.44 | 4.1x | Enhanced H-bond with Thr592 |
4-CN | -CH₂C(O)- | 3.4 | 1.8x | Electron withdrawal weakens H-bond |
Piperidine (vs piperazine) | -CH₂C(O)- | >10 | ND | Loss of critical H-bond with Met623 |
Data compiled from biochemical assays [3] [5]**
The compound's molecular architecture addresses two primary resistance mechanisms in Axl-driven malignancies: gatekeeper residue mutations and compensatory kinase signaling. The compact pyrimidine-piperazine core circumvents steric hindrance from the Leu620 gatekeeper mutation (analogous to T790M in EGFR) by avoiding direct contact with this residue [3] [7]. Instead, the 5-methyl substituent on the pyrimidine ring engages in favorable van der Waals interactions with Leu620, maintaining potency against mutation-harboring clones (IC₅₀ retention >85%) [7]. Additionally, the aminophenyl ethanone extension inhibits Axl-mediated bypass signaling pathways by disrupting protein-protein interactions between Axl and related receptors (MET, EGFR). Structural modeling reveals that the para-aminophenyl group projects toward the P-loop (residues Gly592-Gly598), stabilizing an inactive conformation that prevents heterodimerization [5] [7]. This mechanism is evidenced by superior activity against mesenchymal-type cancer cells (PSN-1 pancreatic line, IC₅₀ = 6 nM) where Axl/MET crosstalk drives resistance [3]. Compounds featuring extended solubilizing groups (e.g., 4-acetylpiperazin-1-yl phenyl) at the para-position exhibit enhanced resilience against resistance mutations while maintaining sub-nanomolar Axl inhibition (IC₅₀ < 0.00050 μM) [5].
Table 3: Resistance-Overcoming Features of the Target Compound
Resistance Mechanism | Structural Countermeasure | Functional Outcome | Validation Model |
---|---|---|---|
Leu620 gatekeeper mutation | 5-Methylpyrimidine avoids steric clash | IC₅₀ retention >85% vs mutant Axl | Ba/F3 cells expressing Axl-L620M |
Axl-MET heterodimerization | Ethanone linker stabilizes inactive conformation | Disruption of phospho-AKT signaling (EC₅₀ = 305 nM) | GAS6-stimulated PSN-1 pancreatic cells |
Compensatory TAM activation | Selective Axl inhibition over Mer/Tyro3 (3-5x) | Suppressed EMT transition markers (Snail, Vimentin) | Triple-negative breast cancer models |
Data from kinase profiling and cell-based studies [3] [5] [7]**
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